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molecular formula C9H9BrF3NO B8300558 2-Methoxy-5-(2,2,2-trifluoroethylamino)bromobenzene

2-Methoxy-5-(2,2,2-trifluoroethylamino)bromobenzene

Cat. No. B8300558
M. Wt: 284.07 g/mol
InChI Key: AVEJOYNHOQNENU-UHFFFAOYSA-N
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Patent
US06071927

Procedure details

Borane-dimethylsulfide complex (2M in THF, 6.7 ml, 13.4 mmol) was added to a solution of N-(3-Bromo-4-methoxyphenyl)trifluoroacetamide (Description 52, 2.0 g, 6.7 mmol) in tetrahydrofuran (20 ml) and the mixture was heated under reflux for 18 h. The mixture was cooled and the solvent was evaporated under reduced pressure to give the title compound as a yellow oil (2.1 g). 1H NMR (360 MHz, CDCl3) δ6.93 (1H, d, J 2.9 Hz), 6.80 (1H, d, J 8.8 Hz), 6.62 (1H, dd, J 8.8, 2.9 Hz), 3.82 (3H, s), and 3.71 (3H, m). m/z (ES+) 284, 286 (M+1).
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
B.CSC.[Br:5][C:6]1[CH:7]=[C:8]([NH:14][C:15](=O)[C:16]([F:19])([F:18])[F:17])[CH:9]=[CH:10][C:11]=1[O:12][CH3:13]>O1CCCC1>[CH3:13][O:12][C:11]1[CH:10]=[CH:9][C:8]([NH:14][CH2:15][C:16]([F:17])([F:18])[F:19])=[CH:7][C:6]=1[Br:5] |f:0.1|

Inputs

Step One
Name
Quantity
6.7 mL
Type
reactant
Smiles
B.CSC
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C(C=CC1OC)NC(C(F)(F)F)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)NCC(F)(F)F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 110.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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